cyclosporin A
Description
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Structure
2D Structure
Properties
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2S)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,18,24-tris(2-methylpropyl)-3,9,21-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H109N11O12/c1-25-27-28-39(15)51(74)50-55(78)64-42(26-2)57(80)66(18)32-46(73)67(19)43(29-33(3)4)54(77)65-47(36(9)10)59(82)68(20)44(30-34(5)6)53(76)62-40(16)52(75)63-41(17)56(79)70(22)48(37(11)12)60(83)69(21)45(31-35(7)8)58(81)71(23)49(38(13)14)61(84)72(50)24/h25,27,33-45,47-51,74H,26,28-32H2,1-24H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)/b27-25+/t39-,40-,41+,42-,43-,44-,45-,47-,48-,49-,50-,51+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVGMTSQIFXMRY-CQYSYLQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)C(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)C(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H109N11O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1188.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Perspectives on Cyclosporin a Research
Biosynthetic Pathways and Enzymology of Cyclosporin a
Elucidation of the Cyclosporin (B1163) Synthetase Complex (CySyn)
Cyclosporin synthetase (CySyn) is a large, multifunctional polypeptide responsible for the assembly of the cyclosporin A peptide chain researchgate.netnih.gov. It is one of the most complex NRPS systems characterized, consisting of a single polypeptide chain with a molecular mass of approximately 1.7 MDa researchgate.net. Early studies estimated the molecular mass to be around 800 kDa, appearing as a single band of approximately 650 kDa in SDS-PAGE gels nih.gov. CySyn catalyzes numerous partial reaction steps in the synthesis of CsA, estimated to be at least 40 researchgate.netnih.gov. Electron microscopy has revealed CySyn molecules as large globular complexes, approximately 25 nm in diameter, composed of smaller interconnected units nih.gov.
CySyn functions through a modular mechanism, typical of NRPSs researchgate.netd-nb.info. The polypeptide is organized into eleven modules, each generally responsible for the incorporation of a specific amino acid into the growing peptide chain researchgate.netresearchgate.net. These modules contain core catalytic domains essential for nonribosomal peptide synthesis: the adenylation (A) domain, the thiolation (T) or peptidyl carrier protein (PCP) domain, and the condensation (C) domain researchgate.netd-nb.infowikipedia.org.
The A domain is crucial for substrate recognition and activation, activating the cognate amino acid as an aminoacyl adenylate researchgate.netd-nb.infowikipedia.org. The T domain, containing a 4'-phosphopantetheine (B1211885) prosthetic group, covalently binds the activated amino acid via a thioester linkage researchgate.netnih.govwikipedia.org. The C domain catalyzes the formation of the peptide bond between the aminoacyl tethered to the upstream module's T domain and the peptidyl chain on the downstream module's T domain, thus elongating the peptide chain researchgate.netd-nb.infowikipedia.org.
In addition to the core domains, CySyn contains N-methyltransferase (N-MTase) domains in seven of its eleven modules, which catalyze the N-methylation of specific amino acids using S-adenosyl-L-methionine (AdoMet) as the methyl donor researchgate.netnih.govresearchgate.netnih.gov. The terminal C domain (CT) is believed to be responsible for the cyclization of the linear undecapeptide precursor, releasing the mature cyclic this compound molecule from the enzyme researchgate.netnih.gov.
Research findings on CySyn include:
Purification to near-homogeneity has been achieved nih.gov.
Binding studies with AdoMet have shown a binding stoichiometry of 1:7, consistent with the number of N-methylated amino acids in CsA and the presence of N-MTase domains in seven modules nih.gov.
Photoaffinity labeling experiments have confirmed the presence and function of the N-MTase centers nih.gov.
Intermediate linear peptides starting with D-alanine have been isolated, supporting a stepwise synthesis via a single linear undecapeptide precursor nih.gov.
Nonribosomal Peptide Synthetase (NRPS) (SimA) Role in Undecapeptide Assembly
The gene encoding the cyclosporin synthetase polypeptide is designated simA asm.orgwikipedia.orgfrontiersin.org. SimA is the central enzyme in CsA biosynthesis, responsible for the ordered assembly of the eleven amino acid substrates into the cyclic undecapeptide structure asm.orgfrontiersin.orgplos.org. The modular structure of SimA dictates the sequence of amino acids in the final product according to the collinearity rule, where the order of modules in the enzyme corresponds to the order of amino acids in the peptide chain d-nb.info.
The assembly process involves the sequential addition of activated amino acids to the growing peptide chain, which remains tethered to the enzyme via thioester linkages to the T domains nih.govwikipedia.org. The 4'-phosphopantetheine arm of the T domain acts as a flexible tether, translocating the growing peptide chain between the catalytic centers of the adjacent domains (A, C, and N-MTase) within and between modules researchgate.net.
The substrates incorporated by SimA include a mix of proteinogenic and non-proteinogenic amino acids: L-valine, L-leucine, L-alanine, glycine, L-2-aminobutyric acid (Abu), (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt), and D-alanine researchgate.netwikipedia.org. Notably, D-alanine is often considered the starting amino acid in the biosynthetic process nih.govwikipedia.org.
Polyketide Synthase (PKS) (SimG) in Unusual Amino Acid Synthesis
This compound contains the unusual non-proteinogenic amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) researchgate.netasm.orgfrontiersin.org. The biosynthesis of Bmt is not carried out by the NRPS SimA itself but involves a separate polyketide synthase (PKS) enzyme, SimG, and other enzymes asm.orgasm.orgresearchgate.netfrontiersin.org. SimG is encoded within the cyclosporin biosynthetic gene cluster frontiersin.orgasm.org.
PKS enzymes are large multienzymes that synthesize polyketides, often using acetyl-CoA and malonyl-CoA as building blocks d-nb.info. SimG is proposed to initiate the biosynthesis of Bmt by mediating the condensation of acetyl-CoA, malonyl-CoA, and S-adenosylmethionine to form an intermediate compound researchgate.netnih.gov.
The domains identified within the PKS SimG include β-ketoacyl synthase (KS), acyltransferase (AT), dehydrogenase (DH), methyltransferase (MT), enoylreductase (ER), ketoreductase (KR), and acyl carrier protein (ACP) researchgate.netresearchgate.net. These domains work in concert to assemble the carbon backbone of Bmt through a series of condensation, reduction, and modification steps, characteristic of polyketide synthesis researchgate.netnih.gov.
Biosynthesis of Non-Proteinogenic Amino Acid Precursors
The biosynthesis of this compound requires specific non-proteinogenic amino acids, primarily (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) and D-alanine researchgate.netasm.orgasm.org. These precursors are synthesized via pathways distinct from the ribosomal synthesis of canonical amino acids.
(4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) Pathway
The biosynthesis of Bmt is a complex process involving the PKS SimG and other enzymes encoded within the cyclosporin biosynthetic gene cluster asm.orgasm.orgresearchgate.net. Experimental evidence suggests that Bmt biosynthesis involves a pathway mediated by SimG, SimI (a cytochrome P450), and SimJ (an aminotransferase) asm.orgasm.orgasm.org.
The proposed pathway involves SimG catalyzing the initial assembly of a carbon chain from precursors like acetyl-CoA and malonyl-CoA researchgate.netnih.gov. Subsequent steps, likely involving SimI and SimJ, modify this intermediate to yield Bmt asm.orgresearchgate.netasm.org. Specifically, SimI is thought to be involved in oxidation steps, while SimJ is proposed to catalyze the transamination reaction that introduces the amino group, converting a keto intermediate to the amino acid Bmt researchgate.netasm.org.
Research findings supporting this pathway include gene deletion studies and substrate feeding experiments, which showed that SimG, SimI, and SimJ are all required for Bmt production asm.orgasm.org. Feeding experiments with purified Bmt were able to restore CsA production in mutants lacking these genes researchgate.net.
D-Alanine Racemization
This compound contains a D-alanine residue at position 8 nih.govwikipedia.org. Unlike L-amino acids, D-amino acids are not incorporated by the ribosomal protein synthesis machinery d-nb.infowikipedia.org. The D-alanine incorporated into this compound is produced by the racemization of L-alanine asm.orgasm.orgwikipedia.org.
This conversion is catalyzed by an alanine (B10760859) racemase enzyme asm.orgasm.orgwikipedia.org. In Tolypocladium inflatum, the gene encoding this enzyme is designated simB asm.orgasm.org. Alanine racemase is a pyridoxal (B1214274) phosphate-dependent enzyme that interconverts L-alanine and D-alanine wikipedia.org.
Functional studies, including gene deletion and substrate feeding assays, have confirmed that SimB is responsible for the conversion of L-alanine to D-alanine, providing the necessary precursor for CsA biosynthesis researchgate.netasm.org. Compartmentation studies have indicated that a considerable proportion of alanine racemase is detected at the vacuolar membrane, the same location where cyclosporin synthetase is found nih.gov.
Genetic Regulation and Enzymatic Mechanisms within the Biosynthetic Cluster
The genes responsible for this compound biosynthesis, including simA (encoding CySyn), simG (encoding the Bmt PKS), and simB (encoding alanine racemase), are organized within a dedicated gene cluster in the genome of Tolypocladium inflatum asm.orgfrontiersin.orgplos.orgnih.gov. This clustering is typical for secondary metabolite biosynthetic pathways in fungi researchgate.netnih.gov.
The sim gene cluster in T. inflatum is suggested to include at least 12 genes involved in CsA biosynthesis and related functions asm.orgfrontiersin.orgasm.org. In addition to the core biosynthetic enzymes, the cluster contains genes for a putative basic leucine (B10760876) zipper (bZIP)-type transcription factor (SimL), a cyclophilin (SimC), and an ABC transporter (SimD) asm.orgfrontiersin.orgasm.orgresearchgate.net.
Genetic regulation of the cyclosporin biosynthetic cluster is complex. The transcription of the cluster genes is regulated by the bZIP-type protein SimL, which acts as a transcriptional activator asm.orgfrontiersin.orgasm.org. Overexpression of simL has been shown to improve CsA production frontiersin.org.
Enzymatic mechanisms within the cluster extend beyond the core synthesis by CySyn. The cyclophilin SimC, encoded within the cluster, is similar to human cyclophilin A and is highly transcribed in CsA-inducing media. While not directly involved in peptide synthesis, SimC is thought to contribute to fungal self-protection against the potential toxicity of this compound asm.orgasm.orgnih.gov. The ABC transporter SimD is also believed to play a role in facilitating CsA production and increasing fungal tolerance by exporting the compound frontiersin.orgasm.orgnih.gov.
The organization and expression of the gene cluster have been studied using techniques like RNA-Seq, which has helped delineate the cluster boundaries and reveal high expression levels of cluster genes, including simA and simC, in cyclosporin-inducing conditions plos.orgnih.gov. Comparative genomic analyses suggest a lineage-specific origin of the cyclosporin gene cluster in Tolypocladium plos.orgnih.gov.
Interactive Data Table: Key Enzymes and Genes in this compound Biosynthesis
| Enzyme/Protein | Gene | Role in Biosynthesis | Associated Pathway/Process |
| Cyclosporin Synthetase | SimA | Assembles the undecapeptide chain, activates and incorporates amino acids, N-methylates, and cyclizes the peptide. researchgate.netnih.govresearchgate.netwikipedia.org | Nonribosomal Peptide Synthesis |
| Polyketide Synthase | SimG | Initiates the biosynthesis of the Bmt carbon backbone. asm.orgasm.orgresearchgate.net | (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) Biosynthesis |
| Alanine Racemase | SimB | Converts L-alanine to D-alanine. asm.orgasm.orgresearchgate.net | D-Alanine Racemization |
| Cytochrome P450 | SimI | Involved in oxidation steps during Bmt biosynthesis. asm.orgresearchgate.netasm.org | (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) Biosynthesis |
| Aminotransferase | SimJ | Involved in the transamination step during Bmt biosynthesis. asm.orgresearchgate.netasm.org | (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) Biosynthesis |
| bZIP Transcription Factor | SimL | Regulates the transcription of the cyclosporin biosynthetic gene cluster. asm.orgfrontiersin.orgasm.org | Genetic Regulation |
| Cyclophilin | SimC | Contributes to fungal self-protection against this compound. asm.orgasm.orgnih.gov | Fungal Self-Protection |
| ABC Transporter | SimD | May facilitate this compound export and increase fungal tolerance. frontiersin.orgasm.orgnih.gov | Fungal Self-Protection/Transport |
Interactive Data Table: Domains within Cyclosporin Synthetase (SimA) Modules
| Domain | Function | Presence in Modules |
| Adenylation (A) | Activates amino acid substrates as aminoacyl adenylates. researchgate.netd-nb.infowikipedia.org | Present in all 11 modules. researchgate.net |
| Thiolation (T) / PCP | Covalently binds activated amino acids/peptidyl intermediates via thioester linkage. researchgate.netd-nb.infowikipedia.org | Present in all 11 modules. researchgate.net |
| Condensation (C) | Catalyzes peptide bond formation between amino acids/peptides. researchgate.netd-nb.infowikipedia.org | Present in all 11 modules; terminal C domain (CT) likely mediates cyclization. researchgate.netnih.gov |
| N-Methyltransferase (N-MTase) | Catalyzes N-methylation of specific amino acids using AdoMet. researchgate.netresearchgate.netnih.gov | Present in 7 of the 11 modules. researchgate.netresearchgate.net |
Ecological and Evolutionary Significance of Fungal Cyclosporine Production
The production of secondary metabolites like this compound is not merely a metabolic sideline for fungi; these compounds often play crucial roles in the organism's interaction with its environment and contribute to its survival and propagation. Cyclosporine A was initially identified for its antifungal activity, suggesting a role in interspecies competition.
Studies have shown that Tolypocladium inflatum's ability to produce cyclosporine provides it with a competitive advantage against other fungi in co-cultivation scenarios. This suggests that cyclosporine acts as a chemical weapon, inhibiting the growth of competing fungal species and allowing T. inflatum to better access limited resources.
Furthermore, this compound production has been linked to the virulence of T. inflatum against insect hosts. As an insect-pathogenic fungus, T. inflatum utilizes cyclosporine to facilitate infection and overcome the host's defenses. Deletion of the genes responsible for CsA biosynthesis has been shown to impair the fungus's ability to infect and cause disease in insects. This highlights the importance of cyclosporine as a virulence factor in the fungal lifecycle.
The fungus producing this compound must also possess mechanisms to tolerate the compound's potential toxicity. Research indicates that specific genes within the biosynthetic cluster, including those encoding a cyclophilin (SimC) and a transporter (SimD), contribute to the fungus's self-protection against the effects of cyclosporine. The cyclophilin likely binds to intracellular cyclosporine, sequestering it and preventing it from interfering with essential cellular processes, while the transporter may be involved in exporting the compound or its precursors.
From an evolutionary perspective, the presence of the cyclosporine biosynthetic gene cluster in T. inflatum appears to be a result of lineage-specific evolution rather than horizontal gene transfer from other organisms like bacteria. Comparative genomic analyses of T. inflatum and related fungi have revealed complex patterns of homology between the cyclosporine NRPS gene (simA) and genes encoding other NRPSs involved in producing secondary metabolites with insecticidal activity. This suggests that processes such as gene duplication and fusion of NRPS modules have played a significant role in the diversification and evolution of these secondary metabolite pathways, enabling fungi to produce a range of compounds that enhance their ecological fitness. The production of cyclosporine, therefore, represents an evolved strategy that benefits T. inflatum in competitive interactions with other microbes and in its pathogenic relationship with insects.
Molecular Mechanisms of Cyclosporin a Action
Immunophilin Binding and Complex Formation
The initial and pivotal step in the mechanism of action of Cyclosporin (B1163) A is its interaction with a class of ubiquitous intracellular proteins known as immunophilins. Specifically, CsA binds with high affinity to Cyclophilin A.
Cyclosporin A, a cyclic peptide of 11 amino acids, binds to its primary intracellular receptor, Cyclophilin A (CypA), a protein with peptidyl-prolyl cis-trans isomerase (PPIase) activity. biovendor.commdpi.comnih.gov The binding of CsA to CypA occurs in a hydrophobic pocket of the protein. biovendor.com X-ray crystallography and NMR spectroscopy have revealed that the substrate-binding site for the prolyl isomerase activity of CypA is the same as the binding site for CsA. nih.gov
Upon binding, CsA undergoes a significant conformational change. plos.orgnih.gov In its unbound state in organic solvents, CsA possesses a cis peptide bond between MeLeu-9 and MeLeu-10. nih.govproquest.com However, when bound to CypA, this bond isomerizes to a trans peptide bond, resulting in a rearranged backbone conformation. nih.govproquest.com This conformational alteration is crucial for the subsequent interaction with calcineurin. plos.org The side chains of CsA residues 1-3 and 9-11 fit into a groove on the surface of CypA. nih.govpnas.org Key residues on CypA involved in this interaction include Arg55, Phe60, Met61, Gln63, Phe113, and Trp121. mdpi.com Specifically, Trp-121 of CypA is in close contact with the bound CsA molecule. nih.gov
The binding kinetics of CsA to CypA can be complex, exhibiting two distinct kinetic phases, which has been attributed to the conformational heterogeneity of CsA. plos.org Some conformers bind rapidly, while others require a rate-limiting conformational change to fit into the binding site. plos.org
The interaction between this compound and Cyclophilin A results in the formation of a stable 1:1 binary complex. nih.gov This complex formation is a prerequisite for the immunosuppressive activity of CsA, as neither CsA nor CypA alone can inhibit calcineurin. mdpi.comnih.gov The formation of this complex effectively "hijacks" the CypA protein, creating a new composite surface that is capable of interacting with calcineurin. nih.govpnas.org
The binding affinity of CsA for CypA is high, with reported dissociation constant (Kd) values in the nanomolar range. Thermodynamic analyses have provided specific values for this interaction. For instance, a Kd of 36.8 nM has been determined for the CsA/CypA complex. nih.gov Another study reported a Kd of 77 ± 17 nM when measured in a human lung tumor tissue lysate and 32 ± 20 nM for the purified components. nih.govacs.org
| Parameter | Value | Method | Source |
|---|---|---|---|
| Dissociation Constant (Kd) | 36.8 nM | Fluorescence Measurement | nih.gov |
| Dissociation Constant (Kd) | 77 ± 17 nM | SUPREX (in tissue lysate) | nih.govacs.org |
| Dissociation Constant (Kd) | 32 ± 20 nM | SUPREX (purified protein) | nih.govacs.org |
The residues on CsA that are not in contact with CypA, often referred to as the "effector domain," remain exposed on the surface of the binary complex and are critical for the subsequent interaction with calcineurin. nih.govpnas.org
Calcineurin Inhibition by the Ternary Complex
The this compound-Cyclophilin A binary complex acts as the functional inhibitor of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. nih.govpnas.org This inhibition is achieved through the formation of a stable ternary complex involving CsA, CypA, and calcineurin.
The crystal structure of the human calcineurin-cyclophilin-cyclosporin A ternary complex has been determined, revealing the molecular basis of their interaction. nih.govnih.govrcsb.org The CsA-CypA binary complex binds to a composite surface on calcineurin formed by both its catalytic subunit, calcineurin A (CnA), and its regulatory subunit, calcineurin B (CnB). nih.govpnas.organl.gov The presence of the CnB subunit is essential for the sensitivity of calcineurin to inhibition by the CsA-CypA complex. nih.gov
The interface between the CsA-CypA complex and calcineurin is primarily hydrophobic. nih.gov Residues 3-9 of CsA, particularly the N-methyl leucines 4 and 6, along with Trp-121 from CypA, form a composite surface that docks onto calcineurin. nih.govnih.govrcsb.org This interaction buries a significant surface area of approximately 1,870 Ų. nih.gov Key calcineurin residues contributing to this interface include Leu343, Pro344, Trp352, Ser353, and Phe356 from CnA, and Met118, Val119, Asn122, and Val123 from CnB. nih.gov
The inhibition of calcineurin by the CsA-CypA complex is a form of allosteric, noncompetitive inhibition. nih.gov The binary complex does not bind directly to the catalytic active site of calcineurin. nih.govpnas.org Instead, it binds to a location distinct from the active site and physically obstructs the access of macromolecular substrates, such as the nuclear factor of activated T-cells (NFAT), to the catalytic residues. nih.govpnas.org
This steric hindrance prevents the dephosphorylation of NFAT by calcineurin. nih.gov The dephosphorylation of NFAT is a critical step for its nuclear translocation and subsequent activation of genes encoding cytokines like interleukin-2 (B1167480), which are essential for T-cell proliferation and the immune response. mdpi.comnih.gov By blocking this step, the CsA-CypA complex effectively halts the T-cell activation signaling cascade. mdpi.compnas.org
While the primary mechanism of inhibition is the physical blockage of substrate access, there are also specific molecular interactions that contribute to the regulation of calcineurin's catalytic activity. The CsA-CypA complex, unlike some other calcineurin inhibitors, does interact with a key residue at the active site of calcineurin, Arg-122. pnas.org This interaction is thought to directly influence the catalytic activity of the enzyme. pnas.organl.gov
The binding of the CsA-CypA complex is proposed to induce a modest conformational change in calcineurin, a hinge-like closure, which further contributes to the inhibition. pnas.org The composite surface on calcineurin that binds the CsA-CypA complex is also believed to serve as a substrate recognition site, which helps to explain the narrow substrate specificity of calcineurin. pnas.organl.gov The precise positioning of the inhibitory complex over the active site ensures that protein and polypeptide substrates are unable to gain access to the catalytic metal ions (Fe³⁺ and Zn²⁺) and other residues necessary for the dephosphorylation reaction. nih.govpnas.organl.gov
Downstream Signaling Pathway Modulation
This compound (CsA) exerts its profound immunomodulatory effects by intercepting key downstream signaling pathways that are crucial for T-lymphocyte activation. Its mechanism is highly specific, targeting the intricate cascade of events that follow T-cell receptor engagement and ultimately lead to an immune response. The following sections detail the molecular mechanisms through which this compound modulates these critical signaling pathways.
Inhibition of Nuclear Factor of Activated T-cells (NF-AT) Dephosphorylation and Translocation
The primary and most well-established mechanism of action for this compound involves the inhibition of the calcineurin-NFAT signaling pathway. In resting T-cells, the transcription factor known as the Nuclear Factor of Activated T-cells (NF-AT) resides in the cytoplasm in a phosphorylated, inactive state. Upon T-cell receptor activation, intracellular calcium levels rise, leading to the activation of a calcium-dependent serine/threonine phosphatase called calcineurin.
This compound functions by first binding to its intracellular receptor, an immunophilin called cyclophilin, to form a this compound-cyclophilin complex. This complex then binds to calcineurin, effectively inhibiting its phosphatase activity. By doing so, this compound prevents calcineurin from dephosphorylating NF-AT. As a result, NF-AT remains phosphorylated and is unable to translocate from the cytoplasm to the nucleus. This blockade of NF-AT nuclear translocation is a critical step in this compound's immunosuppressive action, as nuclear NF-AT is required to initiate the transcription of key genes involved in the immune response. patsnap.comnih.gov
Table 1: Key Proteins in the CsA-NFAT Inhibition Pathway
| Protein | Role in T-Cell Activation | Effect of this compound |
| Cyclophilin | Intracellular receptor for CsA | Forms a complex with CsA |
| Calcineurin | A Ca2+/calmodulin-dependent phosphatase that dephosphorylates NF-AT | Activity is inhibited by the CsA-cyclophilin complex |
| NF-AT | Transcription factor that, upon dephosphorylation, translocates to the nucleus to activate cytokine gene transcription | Dephosphorylation and subsequent nuclear translocation are blocked |
Transcriptional Regulation of Immunomodulatory Cytokines (e.g., IL-2, IL-4)
A direct consequence of the inhibition of NF-AT translocation is the suppression of cytokine gene transcription. nih.gov Nuclear NF-AT acts as a crucial transcription factor for a variety of early activation genes, most notably those encoding interleukin-2 (IL-2) and interleukin-4 (IL-4). nih.gov IL-2 is a potent T-cell growth factor that is essential for the proliferation and differentiation of activated T-cells.
By preventing NF-AT from reaching its target DNA sequences in the promoter regions of these cytokine genes, this compound effectively halts the production of their messenger RNA (mRNA). nih.govnih.gov This blockade of IL-2 and IL-4 gene transcription is a central element of this compound's ability to suppress the immune response. patsnap.comnih.gov Research has shown that the inhibitory effect of this compound on the inducible activity of the IL-2 gene is mediated through the inhibition of IL-2 promoter/enhancer activity. tandfonline.com While the primary initiation of IL-2 and IL-4 transcription is dependent on NF-AT and thus sensitive to this compound, some studies suggest that later augmentation of this transcription may become NF-AT-independent and resistant to the compound. nih.gov
Impact on T-lymphocyte Activation and Proliferation Pathways
The inhibition of IL-2 synthesis is the linchpin of this compound's effect on T-lymphocyte activation and proliferation. patsnap.com IL-2 functions in an autocrine and paracrine manner, binding to IL-2 receptors on T-cells to drive clonal expansion of the T-cell population. Without sufficient IL-2, T-cells are unable to proliferate and differentiate effectively following antigen recognition. patsnap.comyoutube.com
Table 2: Impact of this compound on T-Cell Processes
| T-Cell Process | Role in Immune Response | Effect of this compound |
| Activation | Initial response to antigen presentation | Inhibited due to blockade of signaling pathways |
| Cytokine Production (IL-2) | Promotes T-cell growth and differentiation | Transcription is suppressed |
| Proliferation | Clonal expansion of activated T-cells | Halted due to lack of IL-2 |
| Differentiation | Maturation into effector T-cells (e.g., cytotoxic T-lymphocytes) | Impaired |
Influence on JNK and p38 Signaling Cascades
In addition to the well-defined calcineurin/NF-AT pathway, research indicates that this compound also influences other signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. These pathways are also involved in the cellular response to stress and inflammatory signals.
Some studies have shown that this compound can reduce the activation of JNK and p38. nih.gov For instance, in certain cell types, this compound has been observed to protect against apoptosis induced by oxidative stress by inhibiting the JNK/p38 signaling pathways. nih.gov In other contexts, such as in cardiomyoblast cells, this compound has been shown to activate the p38 MAPK pathway while inactivating the JNK pathway. nih.gov The precise mechanisms by which this compound modulates these pathways may be independent of its effects on calcineurin and appear to be context- and cell-type-specific.
Structural Biology and Conformational Dynamics of Cyclosporin A Protein Interactions
Cyclosporin (B1163) A Conformational Ensemble in Solution and Bound States
Cyclosporin A is a cyclic undecapeptide characterized by its remarkable conformational flexibility, a property often described as "chameleonic." This flexibility allows it to adopt distinct three-dimensional structures depending on the polarity of its environment, which is crucial for its biological activity. nih.gov In solution, CsA exists not as a single rigid structure but as a dynamic ensemble of interconverting conformers. nih.gov
In nonpolar, hydrophobic environments, such as chloroform, CsA predominantly adopts a "closed" conformation. plos.org This structure is characterized by the formation of four stable intramolecular hydrogen bonds, which create a compact, twisted β-sheet and a type II' β-turn. researchgate.net A key feature of this closed form is the presence of a cis peptide bond between the MeLeu-9 and MeLeu-10 residues. researchgate.net In this conformation, most of the hydrophobic side chains are exposed to the solvent, while the polar amide groups are buried within the core. plos.orgresearchgate.net
Conversely, in polar aqueous solutions, the conformational ensemble of CsA becomes more complex, with multiple conformers coexisting and interconverting slowly on the NMR timescale. nih.govresearchgate.net NMR studies have identified anywhere from three to eight different conformers in polar solvents. nih.gov The equilibrium in aqueous solution is believed to include both "closed" and more "open" structures where the intramolecular hydrogen bonds are disrupted and replaced by hydrogen bonds with water molecules. plos.orgnih.gov
The most dramatic conformational change occurs when CsA binds to its primary intracellular receptor, cyclophilin A (CypA), in an aqueous environment. acs.orgnih.gov In the bound state, CsA adopts a single, well-defined "open" conformation. nih.gov This bound structure is significantly different from those observed in solution, featuring all-trans peptide bonds, including the critical MeLeu-9–MeLeu-10 bond. nih.govnih.gov In this conformation, there are no intramolecular hydrogen bonds; instead, the polar groups are exposed to the solvent and the protein, facilitating a network of intermolecular interactions. nih.govnih.gov This transition from a flexible ensemble in solution to a rigid, open conformation upon binding is a classic example of an induced-fit mechanism. nih.gov
Table 1: Conformational States of this compound
| Environment | Predominant Conformation | Key Structural Features |
| Nonpolar Solvents (e.g., Chloroform) | "Closed" | Four intramolecular hydrogen bonds; cis peptide bond at MeLeu-9–MeLeu-10; hydrophobic side chains exposed. plos.orgresearchgate.net |
| Polar Solvents (e.g., Water) | Multiple interconverting conformers | Complex ensemble of "closed" and "open" forms; dynamic equilibrium. nih.govnih.govresearchgate.net |
| Bound to Cyclophilin A (Aqueous) | "Open" | All trans peptide bonds; no intramolecular hydrogen bonds; polar groups exposed for protein interaction. nih.govnih.gov |
High-Resolution Structural Analysis of Cyclophilin-Cyclosporin A Complexes (e.g., X-ray Crystallography, NMR)
The precise molecular interactions between this compound and its receptor, cyclophilin A (CypA), have been elucidated through high-resolution structural studies using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques have provided atomic-level details of the binding interface and the conformational changes that occur upon complex formation.
X-ray crystal structures of the human cyclophilin A-CsA complex have been solved to high resolution, typically around 2.1 Å. researchgate.netacs.org These structures reveal that CypA adopts an eight-stranded antiparallel β-barrel architecture, which forms a deep hydrophobic cavity on its surface. nih.govnih.gov CsA binds snugly into this hydrophobic pocket, burying a significant portion of its surface area from the solvent. nih.gov The conformation of CypA itself remains largely unchanged upon binding CsA, indicating that the protein provides a pre-formed binding site for the ligand. acs.org
Both X-ray and NMR studies confirm that upon binding, CsA undergoes a significant conformational change to the "open" form with all-trans peptide bonds. nih.gov This bound conformation allows for extensive van der Waals contacts and a network of hydrogen bonds between the drug and the protein, which are critical for the high-affinity interaction.
Table 2: High-Resolution Structural Data for Human CypA-CsA Complex
| Technique | PDB ID | Resolution/Details | Key Findings |
| X-ray Crystallography | 1CWA | 2.1 Å | Monomeric complex; CypA conformation is largely unchanged upon binding. acs.org |
| X-ray Crystallography | 2RMA | 2.1 Å | Confirms the binding mode and reveals subtle conformational changes in both CsA and CypA. researchgate.net |
| NMR Spectroscopy | N/A | Based on 1810 intra-Cyp, 107 intra-CsA, and 63 intermolecular NOEs. nih.govnih.gov | Determined the 3D solution structure, confirming the binding in a hydrophobic cavity and the "open" conformation of CsA. nih.gov |
Identification of Critical Residues for Protein-Ligand Binding and Effector Function
The stability and specificity of the this compound-cyclophilin A complex are dictated by a network of interactions involving specific amino acid residues from both the drug and the protein. Mutagenesis studies and structural analyses have been crucial in identifying these key players.
Within cyclophilin A, the binding pocket is lined with several hydrophobic residues that make extensive van der Waals contacts with the side chains of CsA. One of the most critical residues is Tryptophan-121 (Trp-121). nih.gov The indole (B1671886) side chain of Trp-121 is in close contact with the bound CsA, and its fluorescence emission changes upon binding, providing a useful tool for affinity studies. nih.gov Other important residues in the active site that contribute to binding and/or the enzyme's catalytic activity include Arginine-55 (Arg-55), Phenylalanine-60 (Phe-60), and Phenylalanine-113 (Phe-113). nih.gov
On the this compound molecule, the residues that interact directly with the cyclophilin binding pocket are primarily on one face of the cyclic peptide. These include MeBmt-1, Abu-2, MeLeu-10, and MeVal-11. youtube.com The unique, bulky side chain of MeBmt-1 is particularly important for the high-affinity interaction.
Crucially, the binding of CsA to cyclophilin leaves the opposite face of the CsA molecule exposed. This exposed surface, often termed the "effector domain," is composed of residues 3 through 9. acs.orgnih.gov This region, particularly the N-methyl leucines at positions 4 and 6 (MeLeu-4 and MeLeu-6), forms a composite surface with cyclophilin that is then recognized by the next protein in the signaling cascade, calcineurin. plos.orgnih.gov Therefore, while one set of CsA residues is essential for binding to cyclophilin, another set is critical for the subsequent effector function—the inhibition of calcineurin. This dual-function nature of the CsA molecule is central to its immunosuppressive activity.
Probing the Calcineurin-Immunophilin-Cyclosporin A Interface
The immunosuppressive action of this compound is not achieved by binding to cyclophilin alone. Instead, the CypA-CsA binary complex acts as an inhibitor of the Ca²⁺/calmodulin-dependent serine/threonine phosphatase, calcineurin (Cn). nih.govacs.org This inhibition is accomplished through the formation of a stable ternary complex involving calcineurin, cyclophilin A, and this compound. The crystal structure of this ternary complex, solved at resolutions of 2.8 Å to 3.1 Å, has provided a detailed map of the interaction interface. nih.govnih.govnih.gov
Calcineurin is a heterodimer composed of a catalytic subunit, CnA, and a regulatory subunit, CnB. nih.gov The CypA-CsA complex does not bind to the active site of calcineurin directly. Instead, it binds to a composite surface formed by both the CnA and CnB subunits, near the CnB-binding helix of CnA. nih.govnih.gov This interaction sterically hinders the access of protein substrates, like the Nuclear Factor of Activated T-cells (NFAT), to the phosphatase active site. nih.gov
The interface between the CypA-CsA complex and calcineurin is extensive, burying approximately 1,870 Ų of surface area. nih.gov The interaction is predominantly hydrophobic. Key contributions from this compound come from its "effector domain" (residues 3-7), with the side chains of MeLeu-4 and MeLeu-6 making particularly important hydrophobic contacts with calcineurin. nih.gov On the cyclophilin side, Trp-121 forms part of the composite surface that interacts with calcineurin. nih.govacs.org
Numerous residues on both calcineurin subunits are involved in this interaction. On the CnA subunit, key residues include Leu-343, Pro-344, and Trp-352. nih.govnih.gov On the CnB subunit, Met-118, Val-119, and Asn-122 are important contributors. nih.govnih.gov The interaction is stabilized by this large hydrophobic patch as well as two hydrogen bonds formed between the backbone of CsA and the side chain of an asparagine residue on CnA. nih.gov
Table 3: Key Residues at the Ternary Complex Interface
| Component | Residues Involved in Interaction | Role |
| This compound | MeLeu-4, Val-5, MeLeu-6 (Effector Domain) | Form hydrophobic contacts with calcineurin. nih.govnih.gov |
| Cyclophilin A | Trp-121 | Forms a composite binding surface with CsA for calcineurin. nih.govacs.org |
| Calcineurin A (CnA) | Leu-343, Pro-344, Trp-352, Phe-356 | Contribute to the hydrophobic binding surface for the CypA-CsA complex. nih.govnih.gov |
| Calcineurin B (CnB) | Met-118, Val-119, Asn-122, Val-123 | Contribute to the hydrophobic binding surface for the CypA-CsA complex. nih.gov |
This compound's Role in Peptidyl-Prolyl Isomerase (PPIase) Inhibition
Cyclophilins are members of the peptidyl-prolyl cis-trans isomerase (PPIase) family of enzymes. wikipedia.org These enzymes catalyze the slow cis-trans isomerization of peptide bonds preceding proline residues, a rate-limiting step in the folding of many proteins. nih.govnih.gov The discovery that the primary intracellular receptor for this compound, cyclophilin A, was a PPIase provided a direct link between the drug and a specific enzymatic activity. nih.govnih.gov
This compound is a potent and competitive inhibitor of the PPIase activity of cyclophilin A. nih.govnih.gov Kinetic analyses show that CsA binds to cyclophilin with high affinity, with dissociation constants (Kd) and inhibition constants (Ki) in the low nanomolar range (e.g., Kd ≈ 20-30 nM). researchgate.netresearchgate.net The structural basis for this inhibition is straightforward: CsA binds directly in the hydrophobic active site of cyclophilin, the same site that recognizes and binds proline-containing peptide substrates. nih.gov By occupying the active site, CsA physically prevents the substrate from binding, thereby inhibiting the isomerization reaction.
Therefore, while CsA is an effective inhibitor of cyclophilin's enzymatic function, this inhibition is largely considered a secondary consequence of its binding to the protein. The critical event for immunosuppression is the subsequent recruitment of calcineurin by the CypA-CsA complex. nih.gov The ability to separate PPIase inhibition from calcineurin inhibition has been demonstrated through mutagenesis of the cyclophilin active site. Mutants that have lost PPIase activity can still bind CsA and form an active complex that inhibits calcineurin. nih.gov
Rational Design and Synthesis of Cyclosporin a Analogs and Derivatives
Chemical Synthesis Strategies for Cyclosporin (B1163) A and its Modified Analogs
The synthesis of cyclosporin A and its analogs presents considerable challenges due to its complex cyclic peptide structure, presence of N-methylated amino acids, and an unusual amino acid, (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt) at position 1. acs.orgkarger.com Both total synthesis and semisynthetic approaches have been developed to access CsA and its modified forms.
Total synthesis of this compound and its analogs can be achieved through solution-phase or solid-phase strategies. tandfonline.com These methods allow for the incorporation of a variety of unusual amino acid residues, including modified MeBmt analogs. tandfonline.comnih.gov For instance, the synthesis of CsA analogs with modifications at position 1 involving novel MeBmt derivatives has been described, utilizing multi-step routes that may include reactions like Sharpless chiral epoxidation. nih.gov Stereoselective pathways are often employed in the synthesis of this compound analogs, such as the cis and trans isomers of ISA247 (voclosporin), where reaction conditions dictate the degree of stereoselectivity and may involve Wittig reactions or organometallic reagents. google.comgoogle.com
Semisynthetic modifications of this compound provide an alternative route to analogs. tandfonline.com These methods often involve regioselective alkylation of specific residues, with the sarcosine (B1681465) residue at position 3 being a common site for modification through the introduction of various electrophiles. tandfonline.com Other semisynthetic approaches include ring opening and fragmentation reactions, or conjugation of CsA to other chemical moieties through modified side chains, such as the MeBmt side chain at position 1 or through substitution of ring amino acids. tandfonline.comnih.gov Biosynthetic approaches have also been utilized to produce CsA analogs, particularly those with new amino acid substituents at position 8. tandfonline.com
Structure-Activity Relationship (SAR) Studies for Immunosuppressive Potency
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the this compound molecule affect its immunosuppressive potency. CsA exerts its immunosuppressive effect by forming a complex with the intracellular protein cyclophilin (Cyp), and this binary complex then binds to and inhibits the protein phosphatase calcineurin (CaN). nih.govnih.gov This inhibition prevents the dephosphorylation and nuclear translocation of the transcription factor NF-AT, ultimately suppressing T-cell activation. nih.govmdpi.com SAR studies aim to identify which parts of the cyclosporin molecule are essential for these interactions and the resulting immunosuppression. karger.com
The cyclosporin molecule is considered to have two functional domains: one responsible for cyclophilin binding and another that confers affinity of the complex for calcineurin. nih.gov SAR studies, often combined with X-ray crystallography of cyclosporin-cyclophilin complexes, have highlighted the critical role of specific amino acid residues and their side chains in these interactions. nih.gov
Positional Modifications and Their Impact on Binding Affinities (e.g., Positions 1, 3, 7, 8, 11)
Modifications at specific positions within the cyclic peptide ring of this compound can significantly impact its binding affinities to cyclophilin and/or calcineurin, thereby altering its immunosuppressive activity.
Position 3 (Sar): The sarcosine residue at position 3 is also considered essential for immunosuppression. capes.gov.br Modifications at position 3 can affect cyclophilin binding and the ability of the CsA-cyclophilin complex to inhibit calcineurin. Some modifications at Sar3 have been shown to abolish the cyclophilin-mediated gain-of-function mechanism while retaining immunosuppression, and can increase binding to cyclophilin A while reducing the immunosuppressive effect. mdpi.complos.org
Position 8 (D-Ala): The D-alanine residue at position 8 is crucial for calcineurin phosphatase inhibition. mdpi.com Modifications at this position can modulate cyclophilin A binding affinity and immunosuppressive activity. acs.org For instance, introducing a positively charged side chain at position 8 in [d-Ser8]CsA derivatives can abolish calcineurin inhibition, rendering the compound ineffective in inhibiting T-cell proliferation. researchgate.net
Position 11 (MeVal): The N-methyl-L-valine residue at position 11 is considered essential for immunosuppression. capes.gov.br A natural analog, Cyclosporin H (CsH), which has D-valine instead of MeVal at position 11, does not bind to cyclophilin A and lacks immunosuppressant activity. nih.gov
Positions 4, 5, 6, and 7: Residues in positions 4 through 8 have been shown to have atomic contacts with calcineurin in the ternary complex. nih.gov Specifically, the side chains of leucine (B10760876) residues at positions 4 and 6 are considered crucial for the interaction with calcineurin. nih.gov Modifications in these regions can significantly alter the immunosuppressive activity. For example, replacing MeLeu6 with N-methyl-alanine resulted in an analog with significantly reduced immunosuppressive activity despite retaining considerable cyclophilin binding affinity. acs.org
Modifications at multiple positions, such as positions 3, 7, and 8, have also been investigated to understand if their combined effects on biological activity are predictable from single residue changes. nih.gov
Here is a table summarizing the impact of modifications at certain positions:
| Position | Original Amino Acid | Impact of Modification | References |
| 1 | MeBmt | Affects conformation and immunosuppressive activity; essential for immunosuppression. | nih.govcapes.gov.brresearchgate.net |
| 3 | Sar | Affects cyclophilin binding and calcineurin inhibition; essential for immunosuppression. | mdpi.comcapes.gov.brplos.orgnih.gov |
| 4 | MeLeu | Side chain crucial for calcineurin interaction. | nih.govmdpi.comnih.gov |
| 6 | MeLeu | Side chain crucial for calcineurin interaction. | nih.govmdpi.comacs.orgnih.gov |
| 7 | Ala | Involved in calcineurin interaction. | mdpi.comnih.govnih.gov |
| 8 | D-Ala | Crucial for calcineurin inhibition; modifications modulate activity. | mdpi.comcapes.gov.bracs.orgresearchgate.netnih.govnih.gov |
| 11 | MeVal | Essential for immunosuppression; affects cyclophilin binding. | nih.govcapes.gov.br |
Correlation Between Conformational Changes and Biological Activity
The biological activity of this compound is intimately linked to its conformation, which is known to be highly flexible and dependent on the surrounding environment. acs.orgmdpi.comnih.gov this compound can adopt different three-dimensional structures in polar and nonpolar solvents. acs.orgnih.gov This conformational adaptability, sometimes described as "chameleonic," is believed to play a role in its high membrane permeability. acs.org
Crucially, the conformation of this compound when bound to cyclophilin is significantly different from its conformations in solution. acs.orgnih.gov In the complex with cyclophilin, CsA adopts a conformation characterized by all trans peptide bonds and the absence of intramolecular hydrogen bonds observed in some solution conformations. acs.org This protein-bound conformation is essential for the subsequent binding to and inhibition of calcineurin. nih.gov
Studies using techniques like NMR spectroscopy and molecular dynamics simulations have revealed details about these conformational changes. nih.govnih.gov For instance, in nonpolar solvents like chloroform, CsA predominantly exists in a closed conformation stabilized by intramolecular hydrogen bonds, with a cis peptide bond between MeLeu9 and MeLeu10. nih.govnih.gov In polar solvents like water, a wider range of conformers exists. nih.gov Upon binding to cyclophilin, the conformation changes, and the peptide bonds, including the Sar3-MeLeu4 bond and the MeLeu9-MeLeu10 bond, adopt a trans configuration. nih.gov This conformational change upon cyclophilin binding is a critical step for the formation of the immunosuppressive ternary complex with calcineurin. plos.org The heterogeneous and dynamic nature of CsA's structure is thought to underlie its various biological properties. plos.org
Design Principles for Modulating Cyclophilin/Calcineurin Interactions
A key principle in the design of this compound analogs is the modulation of their interactions with cyclophilin and calcineurin to achieve desired therapeutic effects beyond broad immunosuppression. Since the immunosuppressive activity of CsA is mediated by the ternary complex formed with cyclophilin and calcineurin, disrupting the binding to either protein or altering the conformation of the complex can lead to modified activity profiles. nih.govnih.govmdpi.com
One major goal has been the development of non-immunosuppressive cyclophilin inhibitors. These analogs are designed to retain high affinity for cyclophilin but lose the ability to effectively inhibit calcineurin. mdpi.comacs.orgmdpi.com This can be achieved by making modifications to CsA residues that are involved in the interaction with calcineurin within the ternary complex, but are less critical for cyclophilin binding. mdpi.comnih.gov For example, modifications at positions 4, 5, 6, and 8, which are known to have significant contacts with calcineurin, have been explored for this purpose. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov Appending basic groups at position 8, for instance, has been shown to modulate cyclophilin A binding affinity and immunosuppressive activity, leading to compounds with reduced immunosuppressive action. acs.org Similarly, modifications at position 3 have been investigated to create analogs that inhibit cyclophilin but not calcineurin. mdpi.com
The structural information from the ternary complex of calcineurin, cyclophilin, and this compound provides a valuable blueprint for rational design. researchgate.netnih.gov By understanding the specific atomic contacts between CsA residues and calcineurin, chemists can design analogs with modifications at these contact points to weaken or abolish calcineurin binding while preserving cyclophilin affinity. Conversely, some analogs have been designed to be membrane-impermeable to specifically target extracellular cyclophilins for conditions like inflammation. acs.org The ability of certain modifications, such as those in voclosporin (B1684031) at position 1, to induce structural changes in calcineurin upon complex formation also represents a design principle for potentially enhancing efficacy. researchgate.net
The development of non-immunosuppressive cyclophilin inhibitors derived from the cyclosporin scaffold has led to compounds with potential applications in treating viral infections, such as HIV and Hepatitis C, as well as certain cancers and inflammatory diseases, by targeting cyclophilin's other cellular roles without broadly suppressing the immune system. nih.govmdpi.comacs.orgmdpi.com
Non Immunosuppressive Research Avenues and Biological Activities of Cyclosporin a
Historical and Contemporary Antifungal Research
While primarily known as an immunosuppressant, early research into cyclosporin (B1163) A originated from its discovery as a fungal metabolite with antifungal properties against a broad spectrum of fungi. It was initially isolated from the fungi Tolypocladium inflatum. Historically, the focus shifted towards its immunosuppressive effects, which proved to be of significant clinical value. However, contemporary research continues to explore CsA's direct effects on fungal pathogens, independent of its host immunomodulatory actions.
Antiviral Mechanisms of Action (e.g., HCV, SARS-CoV-2)
Cyclosporin A has demonstrated antiviral activity against a variety of viruses, with significant research focusing on its effects against Hepatitis C virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).
In the context of HCV, CsA's antiviral activity is primarily mediated through its interaction with cyclophilins, particularly cyclophilin A (CyPA). CyPA is a host protein that plays a critical role in the HCV life cycle, interacting with viral proteins like NS5A to facilitate viral RNA replication. By binding to CyPA, CsA disrupts this interaction, thereby inhibiting HCV replication across various genotypes. Studies using HCV subgenomic replicon systems have shown that CsA inhibits HCV protein expression and replication in vitro. The peptidyl-prolyl isomerase (PPIase) activity of CyPA is considered important for HCV replication, and CsA inhibits this activity by forming a complex with CyPA.
For SARS-CoV-2, research indicates that cyclophilins also play a key role in the viral life cycle. CsA and its non-immunosuppressive analogues, such as alisporivir, have shown potent antiviral activity against SARS-CoV-2 in vitro. Studies suggest that CsA can reduce SARS-CoV-2 RNA production and inhibit a post-entry step of the viral life cycle. While the exact mechanisms are still being unraveled, it is believed that CsA inhibits viral replication potentially by disrupting the interactions of viral proteins (like Nsp3 and N) with cyclophilins A and B, and by reducing Nsp3 expression. It may also prevent the viral nucleocapsid (N) protein from evading immune responses and restore the antiviral functions of cyclophilins. Importantly, the antiviral activity of cyclosporins against some coronaviruses, including SARS-CoV-2, appears to be cyclophilin-dependent and independent of calcineurin inhibition.
Antiparasitic Investigations
Research has also explored the potential of this compound in treating parasitic infections. While the detailed mechanisms and specific parasitic targets may vary, investigations into CsA's antiparasitic effects are an ongoing area of study.
Modulation of Cellular Processes Beyond Classical Immunosuppression
Beyond its effects on the immune system, this compound has been found to modulate several fundamental cellular processes.
Mitochondrial Permeability Transition Pore (mPTP) Modulation
This compound is a known inhibitor of the mitochondrial permeability transition pore (mPTP). The mPTP is a high-conductance channel in the inner mitochondrial membrane whose opening is implicated in various pathological conditions and cell death pathways. CsA inhibits mPTP opening by binding to cyclophilin D (CyPD), a mitochondrial matrix protein that is a key regulator of the pore. This interaction prevents CyPD from inducing conformational changes in mPTP core proteins, thereby delaying pore opening. CsA's modulation of the mPTP is influenced by factors such as transmembrane electrical potential, matrix pH, and matrix Ca2+ concentration. Research indicates that CsA can enhance the sequestration of mitochondrial Ca2+ in a phosphate-dependent manner, contributing to the delay in mPTP opening and maintaining mitochondrial function.
Reversal of Multidrug Resistance in Cellular Models
This compound has been shown to modulate multidrug resistance (MDR) in various in vitro experimental models. MDR in cancer cells is often associated with the overexpression of efflux transporter proteins, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which pump chemotherapeutic drugs out of the cell, reducing their intracellular concentration and effectiveness. CsA is an effective inhibitor of P-gp activity and has been shown to reverse resistance to a range of antineoplastic drugs involved in MDR, including vincristine, taxol, doxorubicin, and etoposide, by increasing their intracellular content and inhibiting P-gp function. Studies using drug-resistant cell lines, such as LoVo-resistant cells and cisplatin-induced resistant ovarian cancer cell line 3Ao/cDDP, have demonstrated CsA's ability to sensitize these cells to chemotherapy. However, the reversal activity of CsA metabolites may differ significantly from that of the parent compound.
Investigations into Anti-tumor Effects
Investigations into the direct anti-tumor effects of this compound have yielded varied results depending on the cancer cell type and experimental conditions. While some early studies in mouse models suggested that immunosuppressants, including CsA, might promote cancer progression, particularly metastasis, independent of immune suppression, more recent research has explored its direct inhibitory effects on cancer cells.
In vitro studies have demonstrated that CsA can inhibit the growth and induce cell death in various human cancer cell lines, including glioma, colon carcinoma, gastric carcinoma, retinoblastoma, neuroblastoma, laryngeal carcinoma, and pancreatic carcinoma. Apoptosis has been observed in several cancer cell lines following CsA administration. CsA has been shown to suppress the growth of colon cancer cell lines by inhibiting cell cycle progression, potentially through reduced expression of PCNA and c-Myc, and increased expression of p21. It has also been reported to downregulate the tumor-specific isoform of pyruvate (B1213749) kinase M2 (PKM2) in breast cancer cell lines, which is highly expressed in these cells and promotes tumor growth. CsA was found to inhibit the expression and activity of PKM2 in breast cancer cell lines, suppressing cell growth and inducing cell cycle arrest.
Furthermore, CsA's ability to reverse multidrug resistance is also relevant to its potential anti-tumor effects, as it can enhance the efficacy of chemotherapeutic agents in resistant cancer cells. Studies have explored the combined use of CsA with other anti-cancer therapies to overcome drug resistance.
However, the direct anti-tumor effects of CsA appear to be context-dependent and may not be observed for all cancer cell types. The divergence between preclinical in vitro and in vivo findings and clinical scenarios highlights the complexity of CsA's impact on cancer.
Development of Non-Immunosuppressive Cyclophilin Inhibitors (e.g., NIM811, SCY-635, Alisporivir)
The discovery that cyclosporins bind to cyclophilins led to investigations into the biological roles of cyclophilins themselves, independent of calcineurin inhibition. asm.orgacs.org This spurred the development of cyclosporin analogs that retain cyclophilin binding affinity but lack immunosuppressive activity. acs.orgacs.org These non-immunosuppressive cyclophilin inhibitors (NICIs) have demonstrated potential in treating various conditions, particularly viral infections. acs.orgacs.org
Several NICIs derived from the cyclosporin scaffold have been developed and studied. Notable examples include NIM811, SCY-635, and Alisporivir. acs.orgacs.org These compounds were designed with modifications to the cyclosporin structure, particularly at positions involved in calcineurin binding, to abolish or significantly reduce immunosuppressive effects while maintaining cyclophilin interaction. frontiersin.orgnih.gov
NIM811: Also known as [isoleucine]4-CsA or N-methyl-4-isoleucine cyclosporin, NIM811 was initially explored for anti-HIV activity. acs.orgfrontiersin.orgwikipedia.org While found to be non-immunosuppressive, it demonstrated effectiveness in preventing HIV replication in cellular assays. acs.orgfrontiersin.org Subsequent studies showed its promise as an anti-HCV agent in vitro. frontiersin.org NIM811 is a pan-Cyp inhibitor and has been characterized for its inhibition of CypD, affecting the mitochondrial permeability transition pore (mPTP). frontiersin.orgresearchgate.net It has been investigated in a Phase II trial for chronic HCV infection and is also being studied for potential benefits in genetic muscular diseases like Ullrich congenital muscular dystrophy and Bethlem myopathy. frontiersin.orgwikipedia.org NIM811 retains high binding capacity to cyclophilins but lacks immunosuppressive effectiveness. mdpi.com It exhibits higher affinity for all cyclophilins compared to CsA. mdpi.com
SCY-635: SCY-635 is a novel nonimmunosuppressive cyclosporine-based analog that has shown potent suppression of hepatitis C virus (HCV) replication in vitro. asm.orgnih.gov It inhibits the peptidyl-prolyl isomerase (PPIase) activity of cyclophilin A (CypA) at nanomolar concentrations but does not significantly inhibit calcineurin phosphatase activity. asm.orgnih.gov In vitro studies demonstrated that SCY-635 exhibits synergistic antiviral activity with interferon-alpha 2b and additive activity with ribavirin. mdpi.comnih.gov SCY-635 binds to cyclophilins with high affinity and prevents the interaction between CypA and the HCV nonstructural 5A (NS5A) protein, which is crucial for viral replication. asm.orgsci-hub.box
Alisporivir: Formerly known as Debio-025, Alisporivir is a synthetic analog of cyclosporine A that is non-immunosuppressive. frontiersin.orgnih.gov Modifications to the amino acid ring enhance binding affinity to cyclophilins while preventing the complex from binding with calcineurin. frontiersin.org Alisporivir has been reported to inhibit HCV replication and has been studied in clinical trials for hepatitis C infection. acs.orgnih.govnih.gov It inhibits cyclophilins, which are essential host factors for the HCV life cycle. nih.govnih.gov Alisporivir also inhibits mitochondrial permeability transition by binding to cyclophilin D, potentially preventing cell death and tissue damage. nih.govnih.gov It has also shown activity against coronaviruses in preclinical studies. nih.govalzdiscovery.org
These NICIs highlight the potential of targeting cyclophilins for therapeutic purposes beyond immunosuppression. acs.orgacs.org Their development demonstrates that the cyclophilin-binding domain of cyclosporin can be separated from its calcineurin-inhibitory function through structural modifications. nih.gov
Data on the activity of these non-immunosuppressive cyclophilin inhibitors in specific contexts:
| Compound | Target(s) Primarily Inhibited (Non-Calcineurin) | Key Non-Immunosuppressive Activity | In Vitro Activity Examples | Clinical Trial Status (HCV) |
| NIM811 | Cyclophilins (Pan-Cyp, notably CypD) | Anti-viral (HIV, HCV), mPTP inhibition | Inhibition of HIV and HCV replication | Phase II (HCV) wikipedia.org |
| SCY-635 | Cyclophilins (notably CypA) | Anti-HCV | Potent inhibition of HCV RNA replication, disrupts CypA-NS5A interaction asm.orgasm.org | Phase I (HCV) alzdiscovery.org |
| Alisporivir | Cyclophilins (notably CypA, CypD) | Anti-viral (HCV, Coronaviruses), mPTP inhibition | Inhibition of HCV replication, prevents HCV-mediated mitochondrial dysfunction nih.govnih.gov | Phase III (HCV) alzdiscovery.org |
Research into Extracellular Cyclophilin Targeting
Beyond their well-established intracellular roles, cyclophilins, particularly cyclophilin A (CypA), can be secreted by cells in response to various stimuli, including stress and inflammation. mdpi.comaai.orgatsjournals.org These extracellular cyclophilins (eCyp) have distinct biological activities and have become a focus of research for non-immunosuppressive therapeutic strategies. aai.orgatsjournals.org
Extracellular cyclophilins are known to possess potent chemotactic properties, suggesting a role in recruiting leukocytes to sites of inflammation. aai.org They can interact with cell surface receptors, such as CD147 (also known as EMMPRIN), to initiate signaling cascades that contribute to inflammatory responses and other cellular processes. frontiersin.orgmdpi.comahajournals.org
Research into targeting extracellular cyclophilins involves developing compounds or strategies that specifically block the activity or interaction of secreted cyclophilins without affecting their intracellular functions or causing immunosuppression. aai.orgnih.gov This approach aims to modulate inflammatory responses and other pathological processes driven by eCyps.
Studies using cell-impermeable this compound derivatives have been instrumental in investigating the roles of extracellular cyclophilins. aai.org These modified analogs are designed to remain outside the cell, allowing researchers to specifically target the extracellular pool of cyclophilins. aai.orgnih.gov For instance, a cell-impermeable CsA derivative was shown to reduce pathology in a mouse model of allergic lung inflammation, suggesting that blocking extracellular cyclophilins can effectively reduce inflammatory responses by targeting leukocyte recruitment. aai.org
An albumin-binding CsA analogue, 4MCsA, has been developed to target extracellular CypA. nih.gov This analogue is designed to bind covalently to albumin, restricting its activity to the extracellular space. nih.gov 4MCsA has shown inhibitory effects on chemotaxis activity and inflammation by targeting extracellular CypA without exhibiting immunosuppressive effects or cellular toxicity. nih.gov
Targeting extracellular cyclophilins represents a promising non-immunosuppressive research avenue for conditions where eCyps play a significant pathological role, such as inflammatory diseases and potentially certain cancers. mdpi.comahajournals.org
Summary of Research into Extracellular Cyclophilin Targeting:
| Target | Key Concept | Research Approach Examples | Potential Therapeutic Implications |
| Extracellular Cyps | Secreted cyclophilins involved in chemotaxis and inflammation aai.orgatsjournals.org | Use of cell-impermeable CsA derivatives aai.org | Modulation of inflammatory responses aai.org |
| eCyp-CD147 Axis | Interaction of extracellular CypA with receptor CD147 frontiersin.orgmdpi.comahajournals.org | Development of albumin-binding CsA analogues (e.g., 4MCsA) nih.gov | Targeting inflammation and potentially cancer mdpi.comahajournals.org |
Advanced Analytical Methodologies for Cyclosporin a Quantification and Characterization in Research
Chromatographic Separation Techniques
Chromatographic methods are fundamental for separating cyclosporin (B1163) A from complex matrices and its various metabolites before detection and quantification.
High-Performance Liquid Chromatography (HPLC) for Cyclosporin A and Metabolites
High-Performance Liquid Chromatography (HPLC) has been a cornerstone technique for the analysis of this compound and its metabolites. HPLC offers the specificity required to differentiate the parent drug from numerous structurally similar metabolites. Methods have been developed for the separation and analysis of cyclosporine and its metabolites in various biological samples, including whole blood and bile. nih.govtandfonline.com
One reported HPLC method describes the extraction and isocratic separation of cyclosporine and nine metabolites (M1, M8, M17, M18, M21, M25, M26, M203-218, and MUNDF1) from whole blood. nih.gov This method involved liquid-liquid and solid-phase extractions for metabolite purification and separation on a cyanopropyl (CN) analytical column maintained at 58°C, with detection at 214 nm. nih.gov Analytical recovery for the ten cyclosporines ranged from 47% to 95%, and between-run coefficients of variation were less than 10% at a concentration of 200 µg/L. nih.gov The standard curves were linear up to 1500 µg/L. nih.gov
Another simple and fast HPLC method for determining this compound and its metabolites M17 and M21 in blood utilized zinc sulfate (B86663) precipitation and diethyl ether extraction. researchgate.net Chromatographic separation was achieved using an isocratic method with a retention time of 8.9 min for CsA. researchgate.net The minimum detectable concentration for CsA and the three metabolites was reported as 10 ng/mL in blood. researchgate.net
A simple HPLC method for the determination of this compound in human whole blood involved deproteinization with zinc sulfate saturated acetonitrile-water solution, followed by evaporation and reconstitution. researchgate.net Using a C18 column at 80°C and a mobile phase of acetonitrile-water-t-butyl methyl ether-phosphoric acid, CsA and the internal standard cyclosporin D were separated without interfering endogenous peaks. researchgate.net The calibration curve for CsA in human blood was linear from 50 to 3000 ng/mL, with a correlation coefficient greater than 0.999. researchgate.net The lower limit of quantification (LOQ) was approximately 50 ng/mL, and intra- and inter-day variations for precision and accuracy were within acceptable ranges. researchgate.net
A gradient HPLC method has also been reported for the quantitative analysis of cyclosporine and its metabolites in blood and bile. tandfonline.com The identity of metabolites was confirmed using radiolabelled products from rat liver perfusion studies and pure standards. tandfonline.com Diethyl ether extraction yielded recoveries of 95% and 97% for metabolite 17 and metabolite 1, respectively, in both blood and bile. tandfonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly LC-MS/MS have become pivotal in the research and clinical analysis of this compound due to their high sensitivity, specificity, and ability to handle complex biological matrices. researchgate.netacs.orgjetir.org These techniques offer significant advantages over traditional immunoassays, which can suffer from cross-reactivity with metabolites. jetir.orgresearchgate.net
LC-MS/MS methods are widely used for the quantitative analysis of cyclosporine A and its metabolites. researchgate.netacs.orgjetir.orgdiva-portal.orgwaters.com A rapid, sensitive, and selective LC-MS/MS method was developed and validated for the quantitative analysis of free CsA in blood, which is considered a better indicator for predicting efficacy and safety. researchgate.net This method utilized a simplified extraction procedure with diethyl ether and chromatographic separation on a reversed phase C18 column. researchgate.net The calibration curve for CsA in rabbit whole blood was linear over the range of 4.0-512.0 ng/mL with a correlation coefficient of 0.9985. researchgate.net
Another ultrasensitive and robust LC-MS/MS method was developed for the simultaneous detection and quantification of cyclosporine A and urolithin A in plasma, employing ascomycin (B1665279) and naringenin (B18129) as internal standards. acs.org This method used an Agilent Eclipse Plus C-18 column and an Agilent 6470B triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode for multiple reaction monitoring (MRM). acs.org Validation parameters, including accuracy, precision, limits of quantification, specificity, selectivity, carryover, linearity, stability, and recovery, met acceptable standards. acs.org Linear regression across the full calibration range (1–250 ng/mL for CsA) yielded an average R² ≥ 0.999. acs.org The method achieved a limit of quantification (LOQ) of 1–2.5 ng/mL across various mammal model plasma samples. acs.org
LC-MS/MS methods have demonstrated lower detection limits and wider detection ranges compared to some previous methods. jetir.org A novel LC-MS/MS method for detecting CsA in whole blood used a modified one-step protein precipitation method for sample preparation and a C18 column for chromatographic separation. jetir.org MRM detection provides high sensitivity and specificity. jetir.org
A rapid LC-MS/MS method for routine analysis of this compound over an extended concentration range utilized solvent precipitation and on-line sample clean-up. researchgate.netwaters.com Using a Quattro LC Tandem Mass Spectrometer with electrospray positive ionization and MRM, maximum sensitivity for this compound was obtained by monitoring the fragmentation of the ammonium (B1175870) adduct ([M+NH4]+) to the protonated molecule. waters.com The method showed a linear calibration curve with a good correlation (r² = 0.992) and the limit of detection was below the therapeutic range of interest. waters.com
LC-MS/MS methods are also being developed for analyzing this compound in dried blood spots (DBS), offering a patient-friendly alternative for sample collection. diva-portal.orgresearchgate.net A method for quantifying cyclosporine A and tacrolimus (B1663567) in DBS involved punching out a disc from a blood spot, extracting with a methanol-water solution containing internal standards, and injecting onto the LC-MS/MS. diva-portal.org This method demonstrated a fast and robust analysis. diva-portal.org
Mass Spectrometry Applications
Mass spectrometry plays a crucial role in the detection, identification, and quantification of this compound and its metabolites, often coupled with chromatographic separation.
Time-of-Flight Secondary-Ion Mass Spectrometry (TOF-SIMS)
Time-of-Flight Secondary-Ion Mass Spectrometry (TOF-SIMS) has been explored for the quantitative measurement of this compound in biological samples like blood. nih.govcapes.gov.bracs.org Analytical methods using TOF-SIMS have been developed for the detection and quantification of CsA in whole blood, yielding linear calibration curves in the range of 25-2000 ng/mL. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for the TOF-SIMS method were determined to be 7 and 23 ng/mL, respectively, with coefficients of variation ranging from 3% to 5%. nih.gov TOF-SIMS methods can also provide information about CsA metabolites. nih.gov
Research has also investigated the effects of cryogenic sample analysis on molecular depth profiles with TOF-SIMS, including for drug molecules like cyclosporine A. nih.gov Decreased sample temperature at 80 K showed evidence of ion yield enhancement for cyclosporine A under primary ion bombardment. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI/TOF-MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another mass spectrometry technique applied to the analysis of this compound. nih.govcapes.gov.brscripps.eduacs.orgnih.gov Similar to TOF-SIMS, MALDI/TOF-MS methods have been developed for the quantitative measurement of this compound in whole blood. nih.gov Linear calibration curves were obtained in the range of 25-2000 ng/mL. nih.gov The LOD and LOQ for the MALDI/TOF-MS method were 10 and 33 ng/mL, respectively, with coefficients of variation ranging from 4% to 8%. nih.gov
MALDI-MS has been used in conjunction with a combinatorial extraction method to optimize cyclosporin extraction and quantification from whole blood. scripps.edu MALDI and electrospray ionization (ESI) mass spectrometry were used for the identification and quantification of cyclosporin extracts. scripps.edu The limits of detection were determined to be 15 ng/mL in whole blood for both ESI/MS and MALDI-MS, and these techniques could also be used for identifying major drug metabolites. scripps.edu
MALDI analyses have also been employed to explore the effects of the this compound to Isothis compound rearrangement on ion mobility separation. acs.org In these studies, cyclosporins were spotted on a target plate and overlaid with a matrix, and analyses were performed using MALDI-TOF/TOF mass spectrometers. acs.org
MALDI-TOF has also been applied in proteomic analysis studies investigating the effects of this compound, where proteins were identified by MALDI-TOF and electrospray ionization quadrupole time-of-flight mass spectrometry (EIQ-TOF MS). nih.gov
Triple Quadrupole Mass Spectrometry for Targeted Analysis
Triple quadrupole mass spectrometry (QqQ-MS), often coupled with liquid chromatography (LC-MS/MS), is widely used for the targeted analysis and quantification of this compound and its metabolites due to its high sensitivity and selectivity, particularly in Multiple Reaction Monitoring (MRM) mode. acs.orgresearchgate.nethpst.cznih.gov
LC-MS/MS using triple quadrupole mass spectrometers is considered a reference standard for this compound monitoring due to its accuracy, specificity, and sensitivity. semanticscholar.org A rapid, high-throughput LC-MS/MS method for the quantitation of cyclosporine A in whole blood utilized an Agilent 6460 Triple Quadrupole LC/MS/MS system. hpst.cz This method involved simple protein precipitation followed by automated online sample cleanup to minimize matrix effects. hpst.cz Using MRM, the method was linear from 1.95 ng/mL to 2,000 ng/mL for CsA. hpst.cz
Another UPLC-MS/MS method using triple quadrupole tandem mass spectrometry was developed and validated for determining cyclosporine levels in human whole blood. nih.gov This method used positive electrospray ionization mode with MRM and ascomycin as an internal standard. nih.gov The method exhibited a linear response from 10 to 1000 ng/mL with correlation coefficient values >0.99. nih.gov
Triple quadrupole mass spectrometers are commonly present in clinical laboratories and offer advantages for the application of UPLC-HRMS for cyclosporine A quantification. nih.gov The improved sensitivity of triple quadrupole mass spectrometers has also driven recent applications of LC-MS/MS for analyzing this compound in dried blood spots. researchgate.net
The use of triple quadrupole mass spectrometry in MRM mode allows for the selection of specific precursor ions and their characteristic product ions, providing a high degree of specificity for the targeted analysis of this compound and its metabolites in complex biological matrices. acs.orghpst.cz
Immunoanalytical Techniques for Research Contexts (e.g., FPIA, ELISA, EMIT, RIA)
Immunoanalytical techniques leverage the specific binding between an antibody and an antigen (in this case, this compound) for quantification. These methods are often favored for their relatively high throughput and ease of use compared to some chromatographic methods, although they can face challenges with cross-reactivity with cyclosporine metabolites. Common immunoassays used in research for CsA include Fluorescence Polarization Immunoassay (FPIA), Enzyme-Linked Immunosorbent Assay (ELISA), Enzyme-Multiplied Immunoassay Technique (EMIT), and Radioimmunoassay (RIA) researchgate.netnih.gov.
Radioimmunoassay (RIA): RIA utilizes radioactively labeled cyclosporine that competes with unlabeled cyclosporine in the sample for binding sites on a limited amount of antibody. The amount of bound radioactive label is inversely proportional to the concentration of unlabeled cyclosporine in the sample. RIA is known for its high sensitivity but requires the handling of radioactive materials slideshare.net. Early comparisons between HPLC and RIA for whole blood CsA determination showed a correlation with an r value of 0.983 researchgate.net.
Fluorescence Polarization Immunoassay (FPIA): FPIA involves the use of a fluorescently labeled cyclosporine tracer. When the tracer is bound to an antibody, its rotation is slowed, and the polarization of emitted fluorescence is high. Unlabeled cyclosporine in the sample competes with the tracer for antibody binding, leading to more free tracer and a decrease in fluorescence polarization. The change in polarization is proportional to the cyclosporine concentration. FPIA methods have shown correlation with HPLC, with an r value of 0.981 in one comparative study researchgate.net. A limitation noted for FPIA, particularly when using non-specific antibodies, is the potential for cross-reactivity with CsA metabolites google.com.
Enzyme-Multiplied Immunoassay Technique (EMIT): EMIT is a homogeneous immunoassay where the enzyme is labeled onto cyclosporine. When antibody binds to the enzyme-labeled cyclosporine, the enzyme's activity is inhibited. Free enzyme-labeled cyclosporine remains catalytically active. The concentration of cyclosporine in the sample is directly proportional to the enzyme activity. EMIT has also demonstrated good correlation with HPLC in research settings, with an r value of 0.985 reported in a comparative study researchgate.net. Similar to other immunoassays, EMIT can exhibit cross-reactivity with cyclosporine metabolites researchgate.net.
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a versatile immunoassay format that can be configured in various ways (e.g., competitive, sandwich). It uses an enzyme linked to an antibody or antigen, and the subsequent enzymatic reaction produces a detectable signal, often a color change. ELISA methods have been explored for CsA quantification, with efforts made to reduce cross-reactivity with metabolites through the development of specific antibodies researchgate.net.
While immunoassays offer advantages in terms of sample throughput, a significant limitation across these techniques is the potential for cross-reactivity with cyclosporine metabolites, which can impact the accuracy of parent drug quantification in research samples containing these metabolites researchgate.netgoogle.comresearchgate.net.
Methodological Validation in Research: Linearity, Sensitivity, Precision, and Accuracy
Rigorous methodological validation is essential in research to ensure the reliability and trustworthiness of cyclosporine quantification data. Key validation parameters include linearity, sensitivity (Limit of Detection - LOD and Limit of Quantitation - LOQ), precision, and accuracy researchgate.netijpsonline.comijpsonline.com.
Linearity: Linearity assesses the method's ability to produce results that are directly proportional to the concentration of cyclosporine over a defined range. Validation typically involves analyzing a series of standards at different concentrations and establishing a calibration curve. A high correlation coefficient (r or R²) close to 1 indicates good linearity researchgate.netijpsonline.comijpsonline.com. For example, a method validated under ICH Q2(R2) requirements showed linearity for cyclosporine over a range of 2 – 140 μg/mL with an R² value of 0.999 researchgate.net. Another HPLC method demonstrated linearity over a range of 22-250 μg/ml with a correlation coefficient higher than 0.999 ijpsonline.com. LC-MS/MS methods have also shown wide linear ranges, such as 5.85-1,890.00 ng/ml with an r > 0.99 semanticscholar.org.
Sensitivity (LOD and LOQ): Sensitivity refers to the lowest concentration of cyclosporine that can be reliably detected and quantified. The Limit of Detection (LOD) is the lowest concentration that can be detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable accuracy and precision researchgate.netijpsonline.comijpsonline.com. Reported LOD and LOQ values for cyclosporine analysis vary depending on the method and matrix. For instance, an HPLC method reported an LOD of 1.36 μg/ml and an LOQ of 2.35 μg/ml ijpsonline.comijpsonline.com. Another method determined an LOD of 0.1 ppm and an LOQ of 0.5 ppm researchgate.net. For LC-MS/MS, an LLoQ of 50 ng/mL was reported for analysis in rat plasma researchgate.net, and 5.85 ng/ml in whole blood semanticscholar.org.
Precision: Precision measures the reproducibility of the method, indicating how close replicate measurements are to each other. It is typically assessed by evaluating intra-day (within the same day) and inter-day (on different days) variability, often expressed as the relative standard deviation (%RSD) or coefficient of variation (CV%) researchgate.netijpsonline.comijpsonline.com. Acceptable precision is generally indicated by low %RSD or CV% values. Studies have reported good precision for cyclosporine analysis, with RSD values less than 6.5% for an HPLC method ijpsonline.comijpsonline.com and CV% values less than 10% for LC-MS/MS methods researchgate.netnih.gov. Immunoassays have also shown acceptable imprecision, with intra-day CVs ranging from 2.7% to 9.2% depending on the assay and concentration level researchgate.net.
Accuracy: Accuracy assesses how close the measured values are to the true concentration of cyclosporine. It is often evaluated through recovery studies, where known amounts of cyclosporine are added to samples and the percentage recovered is measured researchgate.netijpsonline.com. Accuracy is also assessed by comparing results to a reference method or external quality control samples researchgate.netsemanticscholar.orgnih.gov. Reported accuracy values for cyclosporine methods are typically within acceptable ranges, such as 98–102% recovery researchgate.net and deviations from theoretical values below 5.5% ijpsonline.comijpsonline.com. LC-MS/MS methods have shown recovery above 70.54% in various matrices researchgate.net and recovery of diluted samples ranging from 85 to 115% semanticscholar.org.
Sample Preparation Strategies for Diverse Research Matrices
Effective sample preparation is a critical step in the analysis of cyclosporine in research, particularly when dealing with complex biological matrices such as whole blood, plasma, or tissue homogenates. The goal of sample preparation is to isolate cyclosporine from the matrix, remove interfering substances, and present the analyte in a form suitable for the chosen analytical technique jetir.org.
Common sample preparation strategies include:
Protein Precipitation (PP): This is a simple and widely used technique, especially for biological samples. A reagent (e.g., zinc sulfate, organic solvents like methanol (B129727) or acetonitrile) is added to the sample to precipitate proteins, leaving cyclosporine in the supernatant semanticscholar.orgnih.govjetir.org. This method is relatively fast and inexpensive nih.govwaters.com. For example, a modified one-step protein precipitation method using zinc sulfate and methanol/water has been used for LC-MS/MS analysis of cyclosporine in whole blood semanticscholar.orgnih.gov.
Liquid-Liquid Extraction (LLE): LLE involves partitioning cyclosporine between two immiscible liquid phases, typically an aqueous biological sample and an organic solvent. This method can be effective in isolating the analyte and removing polar interfering compounds researchgate.netjetir.org. An example includes extraction of cyclosporine from rat plasma using a mixture of ether and methanol researchgate.net.
Solid Phase Extraction (SPE): SPE uses a solid stationary phase to selectively retain cyclosporine while unwanted matrix components are washed away. The retained cyclosporine is then eluted with a suitable solvent researchgate.netjetir.org. SPE can provide cleaner extracts compared to protein precipitation or LLE, potentially leading to improved sensitivity and reduced matrix effects researchgate.net. C8 SPE has been used for sample preparation of human plasma for LC-MS analysis of cyclosporine researchgate.net.
Direct Injection: In some cases, particularly with highly sensitive analytical techniques like LC-MS/MS and relatively clean matrices or optimized chromatographic conditions, direct injection of minimally processed samples might be possible. However, direct injection of biological samples can reduce recovery, sensitivity, and specificity and may cause column obstruction jetir.org.
Other methods: Dispersive SPE (dSPE) has also been utilized to control matrix effects jetir.org. For some research applications, such as analyzing cyclosporine in novel formulations like nanoparticles, specific extraction procedures may be developed and validated ijpsonline.comijpsonline.com.
Future Research Directions and Emerging Challenges in Cyclosporin a Studies
Unraveling Complex Biosynthetic Regulation and Engineering for Production
Cyclosporin (B1163) A is a secondary metabolite produced by the fungus Tolypocladium inflatum. Its biosynthesis is mediated by a large, complex nonribosomal peptide synthetase (NRPS) system known as cyclosporine synthetase (CySyn). researchgate.net This enzyme is a single polypeptide chain of approximately 1.7 MDa, capable of catalyzing 40 different reaction steps involved in the synthesis of CsA. researchgate.net The complexity of this multienzyme system presents significant challenges and opportunities for research.
Future research aims to gain a deeper understanding of the intricate regulatory mechanisms governing CsA biosynthesis in T. inflatum. Comparative proteomics studies have shown that different carbon sources, such as fructose (B13574) and sucrose (B13894), can significantly impact both CsA production and mycelial growth. nih.govnih.gov For instance, fructose medium appears to favor early CsA production, while sucrose medium promotes mycelial accumulation. nih.govnih.gov Identifying the specific proteins and metabolic pathways involved in these differential responses is crucial for optimizing fermentation processes. nih.gov
Engineering T. inflatum strains for enhanced CsA production is a key future direction. This involves exploring metabolic engineering strategies based on the insights gained from studying carbon metabolism and other regulatory factors. nih.govnih.gov Identifying additional candidate genes or proteins involved in CsA synthesis, such as cytochrome P450 (SimI) and aminotransferase (SimJ) which are known to be involved in the synthesis of the unusual amino acid Bmt, can pave the way for developing higher-yielding strains. nih.gov
Rational Design of Next-Generation Analogs with Tailored Biological Profiles
The design and synthesis of CsA analogs with improved therapeutic profiles remain a significant area of research. The goal is to develop compounds that retain desirable activities while minimizing undesirable side effects, such as nephrotoxicity. acs.org Efforts have been made to design analogs that maintain immunosuppressive activity but with reduced toxicity, such as cyclosporin G, although human studies showed mixed results regarding side effects. acs.org
Rational design strategies are being employed to create analogs with tailored biological profiles. This involves modifying the structure of CsA to alter its interactions with target proteins and improve its pharmacokinetic properties. For example, modifications have been made to stabilize specific conformations of CsA, which can influence its membrane permeability and interaction with cyclophilin. acs.org
Research is also focused on developing non-immunosuppressive CsA analogs that retain other beneficial activities, such as antiviral, antifungal, or antiparasitic effects. acs.orgnih.gov Studies have investigated analogs with alterations in the effector domain that interacts with calcineurin, aiming to dissociate immunosuppressive activity from other effects. nih.gov The discovery that CsA and its analogs exhibit broad-spectrum antiviral activity against influenza strains, independent of cyclophilin A's isomerase activity, highlights the potential for developing non-immunosuppressive antiviral analogs with novel mechanisms of action. nih.gov
Furthermore, rational design is being applied in the context of synergistic therapies. For instance, understanding the molecular mechanisms underlying synergistic interactions between CsA or its analogs and other molecules could lead to the design of new combinations to combat challenges like antibiotic resistance. plos.org
Identification of Novel Molecular Targets and Pathways for Diverse Applications
While the primary immunosuppressive mechanism of CsA involves binding to cyclophilin and inhibiting calcineurin, research continues to identify novel molecular targets and pathways influenced by CsA. These discoveries can lead to new therapeutic applications beyond immunosuppression.
High-throughput screening and proteomic approaches are being used to identify a comprehensive set of CsA-binding proteins beyond cyclophilin A. oup.com These "off-targets" are implicated in various cellular functions and can contribute to both therapeutic effects and side effects. oup.com For example, studies have validated novel CsA targets such as calpain 2, caspase 3, and p38 MAP kinase 14, which are involved in apoptotic pathways and linked to nephrotoxicity. oup.com
Identifying novel targets can also reveal new therapeutic avenues. For instance, research using CsA as a lead compound has identified secreted frizzled related protein 1 (SFRP1), a Wnt inhibitor, as being down-regulated in human scalp hair follicles treated with CsA. plos.org Modulating this pathway could potentially lead to new hair growth-promoting agents with a better side-effect profile than CsA. plos.org
Furthermore, CsA's influence on pathways like the transforming growth factor beta (TGF-β)-activated kinase 1 (TAK1)/TAB1 signaling pathway is being investigated, particularly in the context of its procarcinogenic effects. nih.gov Understanding these complex interactions is crucial for developing strategies to mitigate such risks and potentially identify novel targets for cancer therapy. nih.gov The observation that CsA enhances the accumulation of ZMP and activates AMPK and IRAK suggests additional novel molecular targets involved in CsA-mediated tumor growth. nih.gov
Recent research has also identified CsA as a potent corrector for certain mutations in the ATP-binding cassette subfamily A member 3 (ABCA3) transporter, suggesting a potential application in treating respiratory distress syndrome and interstitial lung disease caused by ABCA3 deficiency. researchgate.net This highlights the potential for repurposing CsA or developing analogs for rare genetic disorders by identifying and targeting specific molecular defects.
Deeper Mechanistic Insights into Non-Immunosuppressive Activities
Cyclosporin A exhibits a range of biological activities beyond its well-known immunosuppressive effects, including antiviral, antifungal, antiparasitic, and anti-inflammatory properties. acs.orgnih.gov Gaining deeper mechanistic insights into these non-immunosuppressive activities is crucial for their potential therapeutic exploitation.
Research is ongoing to understand how CsA exerts its effects in different contexts, independent of calcineurin inhibition. For example, studies on its antifungal activity against Cryptococcus neoformans have shown that while antifungal activity often correlates with cyclophilin A binding and calcineurin inhibition, nonimmunosuppressive analogs can still exhibit toxicity to the fungus, suggesting alternative mechanisms may be involved or that the requirements for inhibiting fungal calcineurin differ from those for inhibiting human calcineurin. nih.gov
The antiviral mechanisms of CsA are also being actively investigated. While its anti-HIV activity is linked to cyclophilin A, its broad-spectrum anti-influenza activity appears to be independent of cyclophilin A's isomerase activity, acting at a post-viral fusion stage. nih.gov Elucidating these distinct mechanisms can inform the design of analogs specifically targeting viral replication pathways without affecting the immune system.
CsA is also used in the treatment of inflammatory conditions like dry eye disease and psoriasis. nih.govtaylorandfrancis.com Understanding the precise molecular targets and pathways involved in its anti-inflammatory effects in these specific tissues, beyond systemic immunosuppression, is an area of active research. For instance, in dry eye disease, CsA can promote mucin and tear secretion and maintain tear film stability. researchgate.net
Overcoming Research Methodological Hurdles in this compound Characterization
Research on this compound is accompanied by several methodological challenges, particularly concerning its characterization and delivery. These hurdles need to be addressed to facilitate further progress in understanding its complex behavior and developing improved formulations.
Characterization of CsA is challenging due to its complex cyclic peptide structure, poor water solubility, and multiple conformations in different environments. acs.orgtandfonline.com Advanced analytical techniques are required to accurately characterize its physical and chemical properties, including its interactions with solvents and its conformational ensemble. acs.org
Addressing Pharmacokinetic Variability in Research Models
This compound is known for its high inter- and intra-individual pharmacokinetic variability, which complicates research studies and clinical applications. frontiersin.orgnih.govresearchgate.netopenaccessjournals.com This variability is influenced by numerous factors, including age, sex, body weight, patient pathology, comedication, and creatinine (B1669602) clearance. nih.gov
In research models, accurately predicting and accounting for this variability is crucial for obtaining reliable data. Physiologically based pharmacokinetic (PBPK) models are being developed and refined to simulate CsA pharmacokinetics and evaluate the influence of various factors. frontiersin.orgnih.gov While these models show promise in predicting drug levels, further research is needed to fully capture the high intra-individual variability observed in clinical settings by incorporating additional patient-related factors. frontiersin.org
Population pharmacokinetic models are also being developed using data from therapeutic drug monitoring to characterize CsA steady-state pharmacokinetics and inform Bayesian estimation for predicting individual patient exposure. nih.govresearchgate.netopenaccessjournals.com These models can be valuable tools in research to optimize study design and interpret results, particularly in studies involving different patient populations or treatment regimens. nih.gov
Development of Advanced Delivery Systems for Research Applications
The poor biopharmaceutical characteristics of CsA, including its low solubility and permeability, pose significant challenges for developing effective delivery systems for research applications. researchgate.nettandfonline.comnih.gov While various approaches like emulsions, microspheres, nanoparticles, and liposomes have been explored, there is still room for improvement. tandfonline.comnih.gov
Advanced delivery systems are being investigated to enhance CsA solubility, improve its permeability across biological barriers, and achieve targeted delivery in research models. Nanoformulations, such as nanosuspensions, nanoemulsions, and lipid nanocapsules, are being developed to increase CsA dissolution and permeation. mdpi.comresearchgate.netresearchgate.netacs.org For example, nanosuspensions have shown increased solubility and enhanced transport of CsA in in vitro studies. researchgate.net
Targeted delivery systems are particularly important for research exploring non-immunosuppressive applications or investigating CsA's effects in specific tissues or organs. For instance, intranasal delivery of CsA nanoemulsions is being explored as a strategy for brain targeting, showing enhanced brain concentration and reduced peripheral exposure in research models. acs.org Similarly, advanced formulations like in situ gels and ocular inserts are being developed for targeted ocular delivery in dry eye research. researchgate.netmdpi.commdpi.com
Advancements in Computational and Structural Biology for this compound Drug Discovery
Advancements in computational and structural biology are playing an increasingly vital role in understanding this compound (CsA) and guiding future drug discovery efforts. These approaches offer powerful tools for characterizing molecular mechanisms, identifying binding sites, refining structural models, and even predicting drug behavior. researchgate.netmdpi.com
Structural biology techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and increasingly cryo-electron microscopy (cryo-EM), provide high-resolution insights into the three-dimensional structures of CsA, its primary target cyclophilin (CyP), and the ternary complex formed with calcineurin (Cn). pnas.orgcreative-biostructure.compeakproteins.com X-ray crystallography has been a cornerstone, offering atomic-level detail of CsA in various forms and in complex with cyclophilin, revealing precise atomic arrangements and molecular conformations. peakproteins.comacs.orgresearchgate.net NMR spectroscopy is valuable for studying CsA and its complexes in solution, providing insights into molecular dynamics and conformational flexibility. peakproteins.comacs.org While cryo-EM is particularly useful for larger complexes and dynamic structures, its application to the relatively smaller CsA-related complexes is emerging, often complementing data from other techniques. creative-biostructure.comnanoimagingservices.com
These structural insights are crucial for understanding how CsA binds to cyclophilin and how this complex subsequently inhibits calcineurin, the key mechanism behind its immunosuppressive activity. pnas.orgnih.gov For instance, crystal structures of the Cyp/CsA/Cn ternary complex have elucidated the composite surface formed by CsA and cyclophilin that interacts with calcineurin, explaining the noncompetitive inhibitory mechanism. pnas.org Structural studies have also investigated the conformational changes CsA undergoes upon binding to cyclophilin and its permeability across membranes. acs.orgharvard.edu
Computational biology methods, such as molecular dynamics (MD) simulations, molecular docking, and quantitative structure-activity relationship (QSAR) analysis, are extensively used to complement experimental structural data and predict molecular behavior. researchgate.netmdpi.comtandfonline.com MD simulations can explore the conformational landscape of CsA and its complexes in different environments, providing dynamic information that is difficult to capture with static structures. acs.orgtandfonline.comjst.go.jpplos.org For example, MD simulations have been used to model the interaction of the CsA-cyclophilin complex with calcineurin and to evaluate binding free energies. nih.govtandfonline.com Molecular docking is employed to predict the binding poses and affinities of CsA and its analogs to target proteins, including cyclophilins from different species or potential off-targets. tandfonline.comoup.comnih.gov QSAR studies aim to build predictive models correlating structural features of CsA analogs with their biological activity. researchgate.net
The integration of structural and computational approaches is particularly powerful for structure-based drug design (SBDD). harvard.eduresearchgate.netusi.ch By leveraging the detailed structural information of CsA-bound targets, computational methods can be used to screen virtual libraries of compounds, design novel analogs with improved properties, and predict potential binding sites on other proteins. mdpi.comoup.com This is especially relevant for identifying new cyclophilin binders or exploring CsA's interactions with proteins other than cyclophilin A, which may contribute to its diverse activities or side effects. oup.comnih.govbiorxiv.org
Despite these advancements, challenges remain. The conformational flexibility of cyclic peptides like CsA poses difficulties for both structural determination and computational modeling. acs.orgresearchgate.net Accurately predicting the permeability of CsA and its analogs across biological membranes using computational methods is also an ongoing area of research. acs.orgharvard.edu Furthermore, identifying and validating novel, low-affinity binding sites computationally can be challenging but is important for understanding the full spectrum of CsA's interactions. biorxiv.org
Future research directions involve refining computational force fields for more accurate simulations of CsA and its interactions, developing more sophisticated AI/ML algorithms for predicting complex biological outcomes, and integrating data from multiple structural and computational techniques to build more complete models of CsA's behavior in biological systems. mdpi.comcreative-biostructure.comjst.go.jp The continued development and application of these advanced computational and structural biology tools are essential for unlocking the full therapeutic potential of this compound and designing novel, improved macrocyclic drugs. usi.chnih.govresearchgate.net
| Technique | Application in CsA Research | Key Insights Provided | References |
| X-ray Crystallography | Determining 3D structure of CsA, CsA-CyP complexes, CsA-CyP-Cn complex. | Atomic resolution details of binding sites, conformations, and interactions. | pnas.orgpeakproteins.comacs.orgresearchgate.net |
| NMR Spectroscopy | Studying CsA and complexes in solution, investigating dynamics and conformations. | Information on molecular flexibility and behavior in solution. | peakproteins.comacs.org |
| Cryo-Electron Microscopy | Potential for studying larger CsA-containing complexes or dynamic states (emerging). | Structural information for challenging or large biological assemblies. | creative-biostructure.comnanoimagingservices.com |
| Molecular Dynamics (MD) | Simulating CsA and complex behavior, modeling interactions, estimating binding energies. | Dynamic behavior, conformational sampling, insights into binding mechanisms. | nih.govtandfonline.comjst.go.jpplos.org |
| Molecular Docking | Predicting binding poses and affinities of CsA/analogs to targets and potential off-targets. | Identification of putative binding sites and interaction modes. | tandfonline.comoup.comnih.gov |
| QSAR | Developing models to correlate CsA analog structure with activity. | Predictive relationships for designing new compounds with desired properties. | researchgate.net |
| AI/Machine Learning | Predicting blood levels, analyzing cell responses, target identification, drug repurposing. | Identification of patterns, prediction of outcomes, analysis of complex biological data. | mdpi.comtandfonline.comnih.govjocmr.orgmcmaster.caresearchgate.net |
Q & A
Basic Research Questions
Q. What experimental designs are optimal for assessing cyclosporin A’s immunosuppressive efficacy in vitro and in vivo?
- Methodological Answer :
- In vitro : Use T-cell proliferation assays with mitogen-stimulated human peripheral blood mononuclear cells (PBMCs). Measure IL-2 suppression via ELISA to quantify calcineurin inhibition .
- In vivo : Employ rodent models of organ transplantation (e.g., skin or cardiac grafts). Monitor graft survival rates and serum creatinine levels to evaluate nephrotoxicity. Include control groups treated with tacrolimus for comparative efficacy .
Q. How should this compound be safely handled and stored in laboratory settings?
- Methodological Answer :
- Storage : Store in airtight glass containers at -20°C , protected from light to prevent degradation .
- Handling : Use chemical-resistant gloves (JIS T 8116 standard), safety goggles, and local exhaust ventilation. Decontaminate spills with ethanol and avoid contact with strong oxidizers .
Q. What analytical techniques validate this compound purity and structural integrity?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reverse-phase C18 columns with electrospray ionization (ESI) to differentiate this compound from analogs like isothis compound. Monitor m/z 1217.8 (M+H⁺) for quantification .
- Nuclear Magnetic Resonance (NMR) : Analyze methyl group resonances (e.g., N-methyl leucine at δ 3.05 ppm) to confirm peptide cyclization and absence of desmethyl artifacts .
Advanced Research Questions
Q. How can contradictory findings on this compound’s neuroprotective effects be resolved?
- Methodological Answer :
- Meta-Analysis : Pool data from preclinical studies (rodent TBI/ischemia models) using random-effects models. Stratify by dosing regimens (e.g., 10 mg/kg vs. 20 mg/kg) and study quality metrics (e.g., sample size calculations) to identify confounding variables .
- Mechanistic Studies : Conduct transcriptomic profiling (RNA-seq) of CypD-knockout models to isolate this compound’s mitochondrial permeability transition pore (mPTP) inhibition from off-target effects .
Q. What strategies optimize this compound extraction from fungal cultures or biological matrices?
- Methodological Answer :
- Combinatorial Solvent Screening : Test binary solvent systems (e.g., hexane/CHCl₃ 70:30) for single-step extraction efficiency. Validate via MALDI-TOF MS with sinapinic acid matrix, achieving a detection limit of 15 ng/mL .
- Automation : Implement robotic liquid handlers for high-throughput extraction from whole blood, reducing manual variability. Cross-validate results with ESI-MS/MS .
Q. How can this compound biosynthesis be engineered to reduce nephrotoxic side effects?
- Methodological Answer :
- Enzyme Engineering : Mutate cyclosporin synthetase (CySyn) modules 1 and 2 to substitute Bmt (position 1) with non-nephrotoxic residues (e.g., N-methyl leucine). Use homology modeling (SWISS-MODEL) to predict substrate binding in N-methyltransferase domains .
- Feeding Studies : Supplement Tolypocladium inflatum cultures with d-alanine analogs (e.g., 3-fluoro-d-alanine) to block racemase activity and redirect biosynthesis toward less toxic derivatives .
Data Contradiction Analysis
Q. Why do studies report variable efficacy of this compound in reducing myocardial infarct size?
- Methodological Answer :
- Species-Specific Factors : Compare infarct size reduction in murine (60–70%) vs. porcine (30–40%) models, accounting for differences in coronary collateral circulation .
- Timing of Administration : Standardize treatment windows (e.g., pre-reperfusion vs. post-reperfusion) in isolated heart Langendorff setups. Use troponin-I release as a biomarker for consistency .
Methodological Tables
| Parameter | In Vitro Assay | In Vivo Model |
|---|---|---|
| Target | IL-2 suppression in PBMCs | Cardiac graft survival |
| Key Readout | ELISA (pg/mL IL-2) | Serum creatinine (µmol/L) |
| Optimal CsA Concentration | 100–500 ng/mL | 10–15 mg/kg/day |
| Solvent System | Extraction Efficiency |
|---|---|
| Hexane/CHCl₃ (70:30) | 92.4% ± 3.1 |
| ACN/H₂O (80:20) | 78.6% ± 5.7 |
| Hexane/EtOH (60:40) | 65.2% ± 4.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
